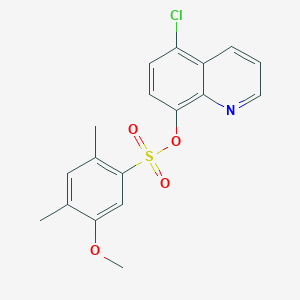![molecular formula C18H13FN4O3S B2879228 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide CAS No. 450343-01-8](/img/structure/B2879228.png)
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family. Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .Chemical Reactions Analysis
Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities .Physical And Chemical Properties Analysis
Fluorinated pyrazoles play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Since the early 1990s, their popularity has grown exponentially .Scientific Research Applications
Antimicrobial Activity
This compound has been shown to exhibit antimicrobial activity . It has been synthesized and tested for its in vitro antimicrobial activity and cytotoxicity . Some derivatives of this compound have shown potent antibacterial activity .
Antifungal Activity
In addition to its antimicrobial properties, this compound also exhibits antifungal activity . Certain derivatives of this compound have emerged as effective antifungal agents .
Anticancer Applications
The compound has been explored for anticancer applications . It has shown biological activity against certain types of cancer cells.
Antiviral Activities
Inhibitory Properties
The compound has been found to possess inhibitory properties . For example, certain derivatives have shown inhibitory activity against red spider mites on beans and apple trees .
Synthetic Versatility
This compound is part of an interesting class of heterocycles due to their synthetic versatility . This makes it a valuable compound in the development of new drugs and therapies .
Biological Activity
The compound has been shown to be biologically active depending on the nature of the groups on the carbon and nitrogen atoms . This suggests potential for a wide range of applications in medicinal chemistry .
Development of Antiviral Therapeutics
Given its antiviral activities, this compound indicates potential in the development of antiviral therapeutics . This is particularly relevant given the ongoing need for new antiviral drugs.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence a variety of pathways, including signal transduction, gene expression, and metabolic processes .
Pharmacokinetics
For instance, the fluorophenyl group may enhance the compound’s metabolic stability, while the nitrobenzamide group may affect its distribution and excretion .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and activity may be affected by the pH of its environment due to the presence of ionizable groups .
Safety and Hazards
Future Directions
More than 50% of all contributions on the topic have been published in the last 5 years . In this review, analysis of novel synthetic approaches to fluorinated pyrazoles that appeared in recent years is performed . A particular emphasis is devoted to a detailed consideration of reaction mechanisms .
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O3S/c19-12-4-6-13(7-5-12)22-17(15-9-27-10-16(15)21-22)20-18(24)11-2-1-3-14(8-11)23(25)26/h1-8H,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMPQEMIBRIFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

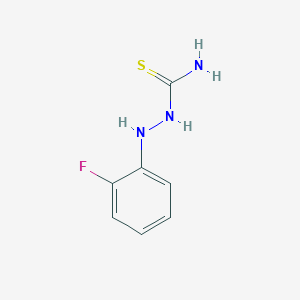
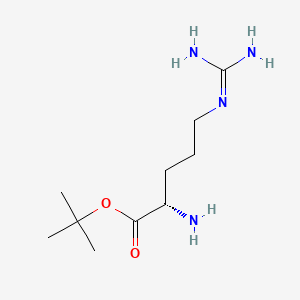
![2-[6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl]-4-(4-methoxyphenyl)pyrazol-3-amine](/img/structure/B2879148.png)
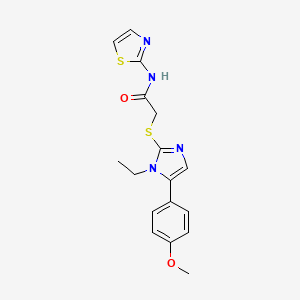
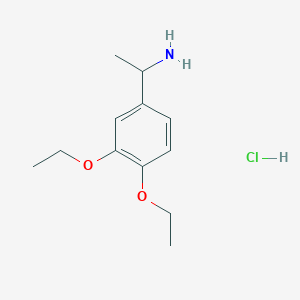

![2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2879153.png)
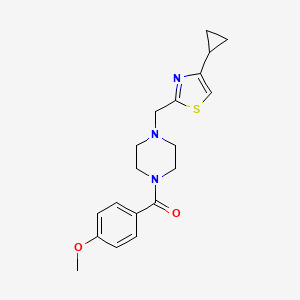
![2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879155.png)
![N-(2,6-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2879156.png)
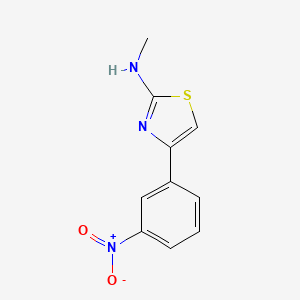
![4-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2879161.png)
![Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate](/img/structure/B2879166.png)
